molecular formula C7H5NO4 B1337175 3-Hydroxy-5-nitrobenzaldehyde CAS No. 193693-95-7

3-Hydroxy-5-nitrobenzaldehyde

Cat. No.: B1337175
CAS No.: 193693-95-7
M. Wt: 167.12 g/mol
InChI Key: QAGPTXBGYDEOFQ-UHFFFAOYSA-N
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Description

3-Hydroxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO4. It is a derivative of benzaldehyde, featuring both a hydroxyl group and a nitro group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-nitrobenzaldehyde typically involves the nitration of 3-hydroxybenzaldehyde. One common method includes the reaction of 3-hydroxybenzaldehyde with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-5-nitrobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including Schiff bases and other derivatives.

    Biology: The compound is utilized in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic properties.

    Industry: The compound is employed in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-nitrobenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, the compound can form Schiff bases with amines, leading to the formation of imine linkages. These interactions can affect enzyme activity and other biochemical pathways. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-nitrobenzaldehyde
  • 3-Hydroxy-4-nitrobenzaldehyde
  • 4-Hydroxy-3-nitrobenzaldehyde
  • 3-Methoxy-5-nitrobenzaldehyde

Uniqueness

3-Hydroxy-5-nitrobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both hydroxyl and nitro groups at specific positions on the benzene ring allows for selective reactions and applications that may not be achievable with other similar compounds .

Properties

IUPAC Name

3-hydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGPTXBGYDEOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441947
Record name 3-HYDROXY-5-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193693-95-7
Record name 3-HYDROXY-5-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key improvement in the synthesis of 3-Hydroxy-5-nitrobenzaldehyde described in the research?

A1: The research by [] presents an improved protocol for synthesizing this compound. The key improvement lies in optimizing the ratio of oxime to the starting material (3,5-dinitrobenzoyl chloride) from 2:1 to 1:1. This modification effectively reduces the required amount of oxime by half while achieving a high yield of 90%. You can find more details on this optimized synthesis in the paper: An Improved Protocol for the Synthesis of this compound [].

Q2: How does this compound function as a chemical sensor?

A2: Research by [] demonstrates the use of this compound as a building block for a copper(II) ion sensor. When this compound is reacted with 4-hydroxybenzoylhydrazide, it forms a hydrazone-based ligand (3-HNHBH). This ligand exhibits high selectivity towards copper(II) ions in aqueous solutions, indicated by a distinct color change upon binding. This colorimetric response allows for the detection of copper(II) ions at concentrations as low as 0.34 μg L−1. The selectivity of 3-HNHBH for copper(II) over other metal ions, like zinc and nickel, is supported by DFT calculations that reveal a unique "seesaw" coordination geometry and strong coulombic interactions specific to the copper(II) complex. For a deeper understanding of the sensor mechanism and its applications, refer to: A selective detection approach for copper(ii) ions using a hydrazone-based colorimetric sensor: spectroscopic and DFT study [].

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